molecular formula C8H9BrO B1295274 2-Bromo-4,5-dimethylphenol CAS No. 22802-39-7

2-Bromo-4,5-dimethylphenol

Cat. No. B1295274
Key on ui cas rn: 22802-39-7
M. Wt: 201.06 g/mol
InChI Key: GJLPLXXEHFEMBL-UHFFFAOYSA-N
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Patent
US09409922B2

Procedure details

To a solution of 3,4-dimethylphenol (2.48 g, 20.3 mmol, 1 equiv) in DCM (200 mL) at −78° C. (IPA/dry ice) was added dropwise bromine (1.05 mL, 20.3 mmol, 1 equiv). After 1 h, 1 N Na2SO3 was added and the cold bath was removed. After warming to ambient temperature, the DCM layer was separated, dried (Na2SO4), and concentrated in vacuo to provide the product (4.09 g, 100%) as a yellow solid. Regioselectivity>10:1, use as is. 1H NMR (400 MHz, CDCl3) δ 7.21 (s, 1H), 6.83 (s, 1H), 5.26 (s, 1H), 2.20 (s, 3H), 2.18 (s, 3H).
Quantity
2.48 g
Type
reactant
Reaction Step One
Name
IPA dry ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[CH3:8].CC(O)C.C(=O)=O.[Br:17]Br.[O-]S([O-])=O.[Na+].[Na+]>C(Cl)Cl>[Br:17][C:5]1[CH:6]=[C:7]([CH3:8])[C:2]([CH3:1])=[CH:3][C:4]=1[OH:9] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
2.48 g
Type
reactant
Smiles
CC=1C=C(C=CC1C)O
Name
IPA dry ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)O.C(=O)=O
Name
Quantity
1.05 mL
Type
reactant
Smiles
BrBr
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cold bath was removed
CUSTOM
Type
CUSTOM
Details
the DCM layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=C(C(=C1)C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.09 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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